

Mass spectrometry of 3-(piperidin-2-yl)-1H-indole

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Compound of Interest

Compound Name: 3-(piperidin-2-yl)-1H-indole

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An In-Depth Technical Guide to the Mass Spectrometry of **3-(Piperidin-2-yl)-1H-indole**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of **3-(piperidin-2-yl)-1H-indole**, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We delve into the core principles of ionization, fragmentation, and detection, emphasizing the causal relationships that guide experimental design. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols for the robust characterization of this molecule and its analogues. By leveraging high-resolution tandem mass spectrometry, we outline a self-validating system for structural confirmation and impurity profiling, grounded in authoritative scientific principles.

Introduction: The Analytical Imperative

The compound **3-(piperidin-2-yl)-1H-indole** belongs to a class of structures that are prevalent in pharmacologically active agents and natural products. The fusion of an indole core with a piperidine ring creates a molecule with distinct chemical properties and multiple potential sites for metabolic activity or degradation. Consequently, its unambiguous structural characterization is a critical step in any research or development pipeline. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity, specificity, and

structural insight.^[1]^[2] This guide will detail the application of modern MS techniques, particularly Electrospray Ionization (ESI) coupled with high-resolution tandem mass spectrometry (MS/MS), to provide a definitive analytical workflow for this compound.

Foundational Principles: Ionization and Mass Analysis

Molecular Structure and Properties

Before any analysis, understanding the analyte's fundamental properties is paramount.

- Molecular Formula: $C_{13}H_{16}N_2$
- Monoisotopic Mass: 200.1313 Da
- Average Molecular Weight: 200.28 g/mol ^[3]
- Key Structural Features: The molecule contains two basic nitrogen atoms—one in the piperidine ring and one in the indole ring. The piperidine nitrogen is a secondary amine and is significantly more basic than the indole nitrogen. This basicity is the key to successful analysis by ESI.

The Choice of Ionization: Electrospray Ionization (ESI)

For a polar, non-volatile, and basic molecule like **3-(piperidin-2-yl)-1H-indole**, Electrospray Ionization (ESI) is the technique of choice.^[4]^[5]

Causality Behind the Choice:

- Soft Ionization: ESI is a "soft" ionization technique that imparts minimal energy to the analyte during the ionization process. This preserves the intact molecule, leading to a strong signal for the protonated molecule, $[M+H]^+$, which serves as the precursor ion for subsequent fragmentation analysis.
- Positive Ion Mode: Due to the presence of two basic nitrogen atoms, the molecule readily accepts a proton in an acidic mobile phase. Therefore, ESI is operated in positive ion mode ($[M+H]^+$) to achieve maximum sensitivity. The more basic piperidine nitrogen is the most probable site of initial protonation.

The Power of High-Resolution Mass Spectrometry (HRMS)

Employing a high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, is critical for confident analysis.^{[4][6]}

Why HRMS is Essential:

- **Unambiguous Formula Determination:** HRMS provides highly accurate mass measurements (typically < 3 ppm mass accuracy). This allows for the confident determination of the elemental composition of the parent ion and its fragments, distinguishing it from other potential isobaric (same nominal mass) species.^{[4][7]}
- **Enhanced Specificity:** The ability to resolve closely related masses is crucial for impurity profiling, where structurally similar byproducts may be present in the sample matrix.^{[6][7]}

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) is the cornerstone of structural elucidation.^[8] In this process, the protonated precursor ion ($[M+H]^+$, m/z 201.1386) is isolated and then fragmented by collision-induced dissociation (CID) to produce a characteristic spectrum of product ions. The fragmentation pattern serves as a molecular fingerprint.

Predicted Fragmentation Pathways

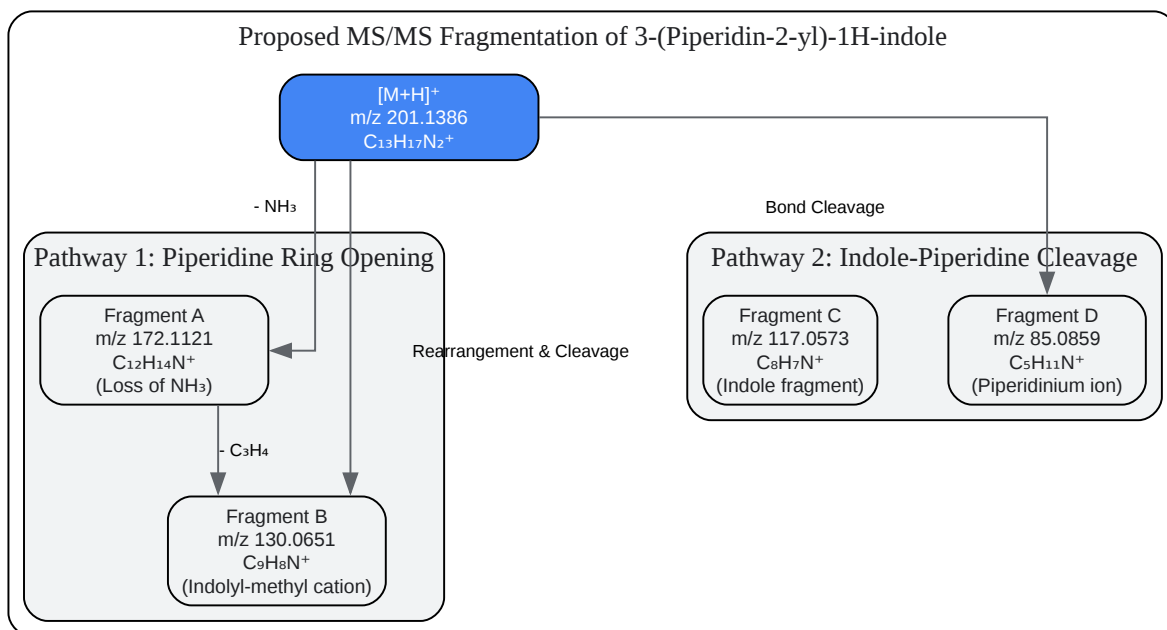
The fragmentation of protonated **3-(piperidin-2-yl)-1H-indole** is governed by the established fragmentation rules for both piperidine and indole ring systems.^{[9][10][11]} The initial protonation on the highly basic piperidine nitrogen directs the subsequent fragmentation cascades.

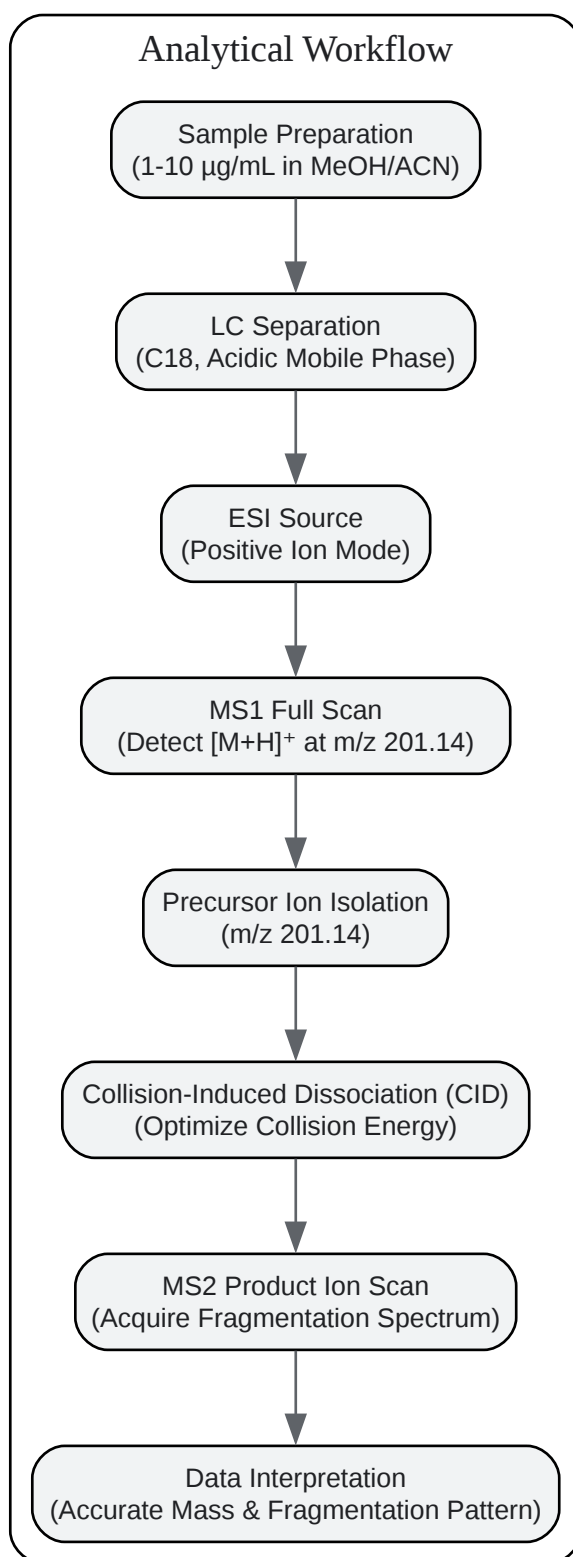
Key Fragmentation Mechanisms:

- **Piperidine Ring Opening (α -Cleavage):** This is a dominant fragmentation pathway for piperidine derivatives.^[10] Cleavage of the C-C bond adjacent to the protonated nitrogen leads to the formation of a stable, resonance-stabilized iminium ion.

- **Cleavage of the Indole-Piperidine Bond:** The bond connecting the two ring systems can cleave, leading to fragments representative of each individual moiety.
- **Indole Moiety Fragmentation:** While the indole ring is relatively stable, it can undergo characteristic fragmentations, such as the loss of small neutral molecules.^{[9][12]}

The logical flow of fragmentation provides a self-validating map of the molecule's structure.





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